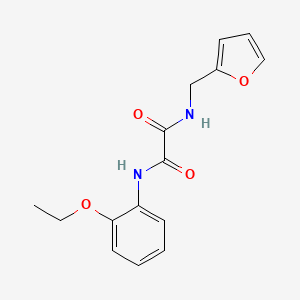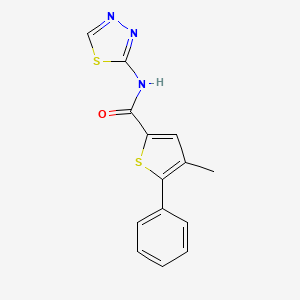
4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. This compound is also known as 'thiophene carboxamide' and has been synthesized using various methods.
作用機序
The mechanism of action of 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes leads to the inhibition of inflammatory cytokine production and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have antioxidant effects by reducing the production of reactive oxygen species (ROS).
実験室実験の利点と制限
One advantage of using 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
将来の方向性
There are many future directions for the research of 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide. One direction is to further investigate its mechanism of action. Understanding the mechanisms by which this compound exerts its therapeutic effects will provide valuable insights for the development of new drugs. Another direction is to study its potential for the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, future research could focus on the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The synthesis of this compound has been reported using various methods. Although the mechanism of action of this compound is not fully understood, studies have shown that it inhibits the activity of various enzymes, leading to the inhibition of inflammatory cytokine production and cell proliferation. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成法
The synthesis of 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide has been reported using various methods. One method involves the reaction of 4-methyl-5-phenyl-1,2,3-thiadiazole with thiophene-2-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-methyl-5-phenyl-1,2,3-thiadiazole with thiophene-2-carboxylic acid hydrazide in the presence of a base. Both methods result in the formation of this compound.
科学的研究の応用
4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide has been the subject of scientific research due to its potential therapeutic effects. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
4-methyl-5-phenyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c1-9-7-11(13(18)16-14-17-15-8-19-14)20-12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAPSDWSHJMSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=NN=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207831.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5207840.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
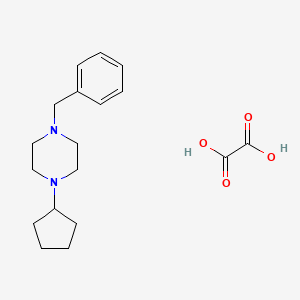
![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
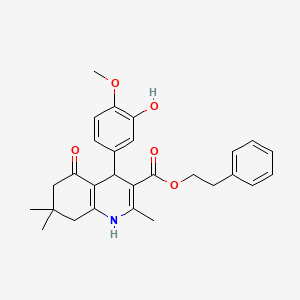
![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)
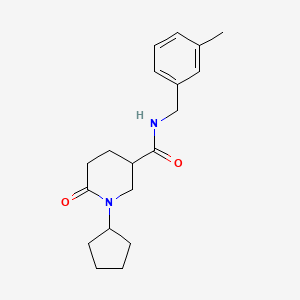
![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
